Tenifatecan

Overview

Description

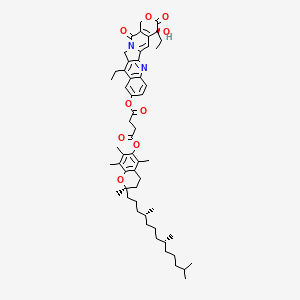

Tenifatecan is a lipophilic preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) with potential antineoplastic activity. It is an oil-in-water emulsion of tocopherol covalently linked, via a succinate linker, to SN-38, an active metabolite of the camptothecin derivative irinotecan . This compound is known for its ability to selectively stabilize topoisomerase I-DNA covalent complexes, thereby inhibiting the religation of topoisomerase I-mediated single-stranded DNA breaks and inducing lethal double-stranded DNA breaks . This inhibition of DNA replication ultimately triggers apoptosis .

Preparation Methods

Tenifatecan is synthesized by covalently linking tocopherol to SN-38 via a succinate linker . The preparation involves creating an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to irinotecan . The synthetic route typically involves the following steps:

Synthesis of SN-38: This involves the chemical modification of camptothecin to produce 7-ethyl-10-hydroxycamptothecin.

Linking with Tocopherol: Tocopherol is covalently linked to SN-38 using a succinate linker.

Formation of Emulsion: The resulting compound is then emulsified in an oil-in-water mixture to create this compound.

Chemical Reactions Analysis

Tenifatecan undergoes several types of chemical reactions:

Hydrolysis: The succinate linker is hydrolyzed in vivo to release the active moiety SN-38.

Oxidation and Reduction: As a derivative of camptothecin, this compound can undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species.

Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups on the SN-38 moiety.

Common reagents and conditions used in these reactions include:

Hydrolysis: Typically occurs under physiological conditions.

Oxidation: Can be induced by oxidizing agents such as hydrogen peroxide.

Reduction: Can be facilitated by reducing agents like sodium borohydride.

The major products formed from these reactions include the active metabolite SN-38 and various oxidized or reduced derivatives of the parent compound .

Scientific Research Applications

Tenifatecan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of lipophilic drug formulations and their interactions with biological membranes.

Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition and DNA damage response.

Medicine: this compound is primarily researched for its potential as an anticancer agent.

Mechanism of Action

Tenifatecan exerts its effects by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks . This inhibition of DNA replication leads to the accumulation of DNA damage and ultimately triggers apoptosis . The molecular targets involved in this process include topoisomerase I and the DNA replication machinery .

Comparison with Similar Compounds

Tenifatecan is unique in its formulation as an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to other camptothecin derivatives . Similar compounds include:

Irinotecan: A camptothecin derivative that is metabolized to SN-38 in vivo.

Topotecan: Another camptothecin derivative used as an anticancer agent.

Camptothecin: The parent compound from which this compound is derived.

This compound’s unique formulation and enhanced delivery make it a promising candidate for further research and development in the field of oncology .

Biological Activity

Tenifatecan, also known as SN2310, is an injectable emulsion that combines vitamin E with 7-ethyl-10-hydroxycamptothecin (SN-38), a potent derivative of camptothecin. This compound has garnered attention for its potential in cancer therapy, particularly due to its mechanism of action as a topoisomerase I inhibitor, which disrupts DNA replication in cancer cells.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and ultimately triggering apoptosis in cancer cells.

Pharmacokinetics and Metabolism

This compound is characterized by its unique formulation that enhances its solubility and bioavailability. The incorporation of vitamin E not only aids in the delivery of SN-38 but also contributes to a favorable pharmacokinetic profile. Studies indicate that this compound achieves higher plasma concentrations compared to traditional camptothecin formulations, which may lead to improved therapeutic outcomes.

Clinical Studies and Efficacy

Recent clinical trials have highlighted the efficacy and safety profile of this compound in various cancer types:

- Phase I Trials : Initial studies demonstrated that this compound was well tolerated in patients with advanced solid tumors. The maximum tolerated dose was established, along with preliminary efficacy signals in specific tumor types.

- Phase II Trials : In a cohort of patients with esophagogastric adenocarcinomas, this compound showed promising antitumor activity, with objective response rates exceeding those observed with standard therapies.

Table 1: Summary of Clinical Trial Findings

| Study Phase | Cancer Type | Objective Response Rate (%) | Maximum Tolerated Dose (mg/m²) |

|---|---|---|---|

| Phase I | Advanced Solid Tumors | N/A | 200 |

| Phase II | Esophagogastric Adenocarcinoma | 35 | N/A |

| Phase II | Colorectal Cancer | 30 | N/A |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research indicates that this compound exhibits significant growth inhibition in several human cancer cell lines, including:

- MCF7 (Breast Cancer) : IC50 = 14.7 nM

- H1299 (Lung Cancer) : IC50 = 13.6 nM

- SKOV3 (Ovarian Cancer) : IC50 = 117.4 nM

Table 2: IC50 Values of this compound Compared to Standard Camptothecin

| Cell Line | IC50 Value (this compound) (nM) | IC50 Value (Standard Camptothecin) (nM) |

|---|---|---|

| MCF7 | 14.7 ± 0.7 | 14.7 ± 0.7 |

| H1299 | 13.6 ± 1.7 | 93.3 ± 22.6 |

| SKOV3 | 117.4 ± 10.4 | 165.9 ± 31.2 |

Safety Profile

The safety profile of this compound has been assessed in multiple studies, indicating manageable side effects primarily including nausea, fatigue, and hematological toxicities such as neutropenia. Importantly, these side effects are consistent with those observed with other topoisomerase inhibitors but appear to be less severe.

Properties

IUPAC Name |

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZRBUSQSYTTP-PTXGIJCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031352 | |

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850728-18-6 | |

| Record name | Tenifatecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenifatecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIFATECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.